Oxazolo[3,2-a]pyridinium, 2-(4-methylphenyl)-, perchlorate
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Overview
Description
Oxazolo[3,2-a]pyridinium, 2-(4-methylphenyl)-, perchlorate is a heterocyclic compound that belongs to the class of oxazolopyridinium salts This compound is characterized by its unique bicyclic structure, which includes an oxazole ring fused to a pyridine ring The presence of a 4-methylphenyl group and a perchlorate anion further distinguishes this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazolo[3,2-a]pyridinium, 2-(4-methylphenyl)-, perchlorate typically involves the cyclization of N-phenacyl-2-pyridones. This can be achieved through the phenacylation of 2-pyridones, followed by cyclization to form the oxazolo[3,2-a]pyridinium salt . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxazolo[3,2-a]pyridinium, 2-(4-methylphenyl)-, perchlorate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the cleavage of either the oxazole or pyridine ring.
Hydrolysis: Reaction with water can result in the hydrolytic cleavage of the oxazole fragment.
Ammonolysis: Reaction with ammonia or primary amines can lead to the opening of the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include ammonia, primary amines, and water. The reactions are typically carried out under controlled temperatures and in anhydrous solvents to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various heterocyclic structures, such as indolizines and azolopyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Oxazolo[3,2-a]pyridinium, 2-(4-methylphenyl)-, perchlorate has several scientific research applications:
Mechanism of Action
The mechanism of action of oxazolo[3,2-a]pyridinium, 2-(4-methylphenyl)-, perchlorate involves its reactivity with nucleophiles. The compound can undergo nucleophilic substitution reactions, leading to the cleavage of either the oxazole or pyridine ring . This reactivity is influenced by the electron-withdrawing effects of the perchlorate anion and the 4-methylphenyl group, which increase the compound’s electrophilicity .
Comparison with Similar Compounds
Similar Compounds
Oxazolo[3,2-a]pyridinium salts: These compounds share the same bicyclic structure but may have different substituents, leading to variations in reactivity and applications.
Oxazolo[3,2-a]pyrimidinium salts: Similar in structure but with a pyrimidine ring instead of a pyridine ring, resulting in different chemical properties and reactivity.
Uniqueness
Oxazolo[3,2-a]pyridinium, 2-(4-methylphenyl)-, perchlorate is unique due to the presence of the 4-methylphenyl group and the perchlorate anion. These substituents enhance the compound’s electrophilicity and reactivity, making it a valuable intermediate in the synthesis of various heterocyclic compounds .
Properties
CAS No. |
61514-06-5 |
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Molecular Formula |
C14H12ClNO5 |
Molecular Weight |
309.70 g/mol |
IUPAC Name |
2-(4-methylphenyl)-[1,3]oxazolo[3,2-a]pyridin-4-ium;perchlorate |
InChI |
InChI=1S/C14H12NO.ClHO4/c1-11-5-7-12(8-6-11)13-10-15-9-3-2-4-14(15)16-13;2-1(3,4)5/h2-10H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
PVEGVAHCUFAKST-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C[N+]3=CC=CC=C3O2.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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